3-bromo-5-methyl-1H,2H,3H,9H-pyrrolo[2,1-b]quinazolin-9-one
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Overview
Description
3-bromo-5-methyl-1H,2H,3H,9H-pyrrolo[2,1-b]quinazolin-9-one is a heterocyclic compound that contains a pyrroloquinazoline core structure. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
The synthesis of 3-bromo-5-methyl-1H,2H,3H,9H-pyrrolo[2,1-b]quinazolin-9-one typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the cyclization of appropriate intermediates under specific reaction conditions. For instance, the preparation may involve the use of brominated precursors and methylation steps, followed by cyclization to form the desired pyrroloquinazoline core . Industrial production methods may involve optimization of these steps to achieve higher yields and purity.
Chemical Reactions Analysis
3-bromo-5-methyl-1H,2H,3H,9H-pyrrolo[2,1-b]quinazolin-9-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization Reactions: Further cyclization reactions can modify the core structure to produce new heterocyclic compounds.
Common reagents used in these reactions include brominating agents, methylating agents, and various catalysts to facilitate cyclization and substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-bromo-5-methyl-1H,2H,3H,9H-pyrrolo[2,1-b]quinazolin-9-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-bromo-5-methyl-1H,2H,3H,9H-pyrrolo[2,1-b]quinazolin-9-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the type of activity being studied .
Comparison with Similar Compounds
3-bromo-5-methyl-1H,2H,3H,9H-pyrrolo[2,1-b]quinazolin-9-one can be compared with other similar compounds, such as:
Indole Derivatives: These compounds share a similar heterocyclic structure and are known for their diverse biological activities.
Pyrroloquinoline Derivatives: These compounds also contain a pyrroloquinoline core and exhibit various biological properties.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, which may differ from those of other similar compounds.
Properties
Molecular Formula |
C12H11BrN2O |
---|---|
Molecular Weight |
279.13 g/mol |
IUPAC Name |
3-bromo-5-methyl-2,3-dihydro-1H-pyrrolo[2,1-b]quinazolin-9-one |
InChI |
InChI=1S/C12H11BrN2O/c1-7-3-2-4-8-10(7)14-11-9(13)5-6-15(11)12(8)16/h2-4,9H,5-6H2,1H3 |
InChI Key |
XAJGNHJTHRHAKV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=O)N3CCC(C3=N2)Br |
Origin of Product |
United States |
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